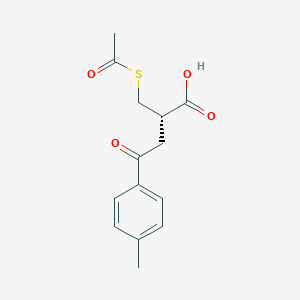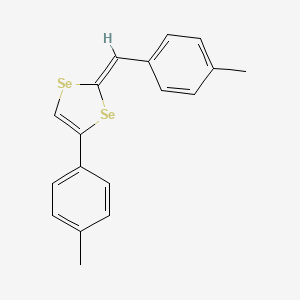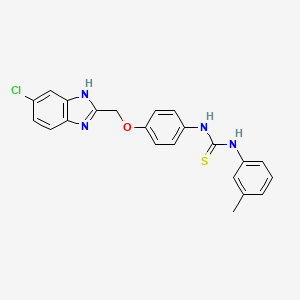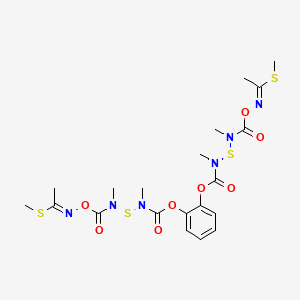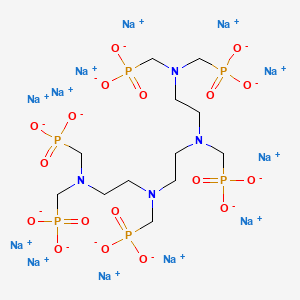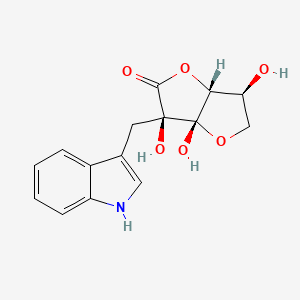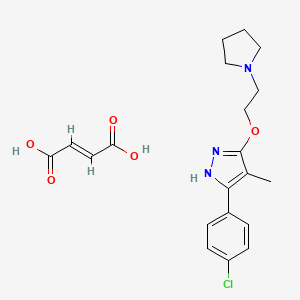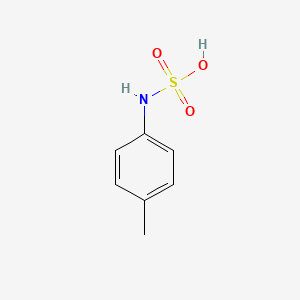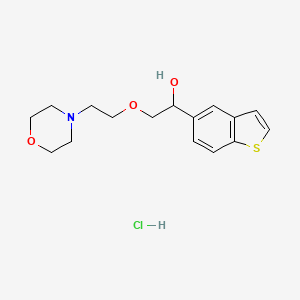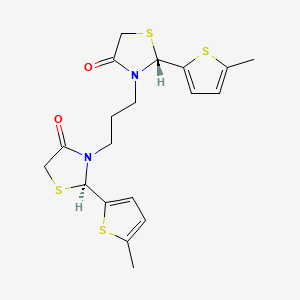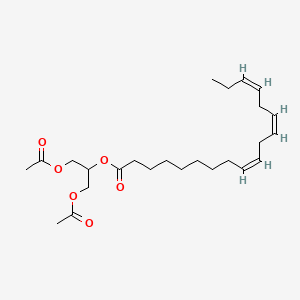
Glyceryl diacetate 2-linolenate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glyceryl diacetate 2-linolenate: is a chemical compound with the molecular formula C25H40O6 . It is an ester formed from glycerol, acetic acid, and linolenic acid. This compound is known for its applications in various fields, including cosmetics, pharmaceuticals, and food industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Glyceryl diacetate 2-linolenate is synthesized through the esterification of glycerol with acetic acid and linolenic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous esterification process. This method ensures high yield and purity of the product. The reaction mixture is continuously fed into a reactor, where it undergoes esterification. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions: Glyceryl diacetate 2-linolenate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form peroxides and other oxidation products.
Reduction: It can be reduced to form glyceryl monoacetate and linolenic acid.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed:
Oxidation: Peroxides and other oxidation products.
Reduction: Glyceryl monoacetate and linolenic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Glyceryl diacetate 2-linolenate is used as an intermediate in the synthesis of other chemical compounds. It serves as a precursor for the production of various esters and other derivatives .
Biology: In biological research, this compound is used to study lipid metabolism and the effects of esters on cellular processes. It is also used in the formulation of lipid-based drug delivery systems .
Medicine: The compound is used in the development of pharmaceuticals, particularly in the formulation of topical and transdermal drug delivery systems. Its ability to enhance the permeability of active ingredients through the skin makes it valuable in medicinal applications .
Industry: this compound is used in the cosmetics industry as an emollient and skin conditioning agent. It is also used in the food industry as a flavoring agent and in the production of food additives .
Mecanismo De Acción
Glyceryl diacetate 2-linolenate exerts its effects through various mechanisms. In biological systems, it interacts with lipid membranes, altering their fluidity and permeability. This interaction enhances the absorption of active ingredients in drug delivery systems. The compound also undergoes hydrolysis to release glycerol, acetic acid, and linolenic acid, which can further participate in metabolic pathways .
Comparación Con Compuestos Similares
Glyceryl monoacetate: An ester of glycerol and acetic acid, used as a food additive and in pharmaceuticals.
Glyceryl triacetate: An ester of glycerol and three acetic acid molecules, used as a plasticizer and in the production of explosives.
Glyceryl diacetate: An ester of glycerol and two acetic acid molecules, used in food and pharmaceutical industries.
Uniqueness: Glyceryl diacetate 2-linolenate is unique due to the presence of linolenic acid, which imparts specific properties such as enhanced skin permeability and antioxidant activity. This makes it particularly valuable in cosmetic and pharmaceutical applications .
Propiedades
Número CAS |
55320-01-9 |
|---|---|
Fórmula molecular |
C25H40O6 |
Peso molecular |
436.6 g/mol |
Nombre IUPAC |
1,3-diacetyloxypropan-2-yl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C25H40O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(28)31-24(20-29-22(2)26)21-30-23(3)27/h5-6,8-9,11-12,24H,4,7,10,13-21H2,1-3H3/b6-5-,9-8-,12-11- |
Clave InChI |
KCUFGMLEGCVQBD-AGRJPVHOSA-N |
SMILES isomérico |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OC(COC(=O)C)COC(=O)C |
SMILES canónico |
CCC=CCC=CCC=CCCCCCCCC(=O)OC(COC(=O)C)COC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


